molecular formula C14H17N3 B1517986 5-(Piperidin-1-yl)quinolin-8-amine CAS No. 1152988-09-4

5-(Piperidin-1-yl)quinolin-8-amine

Cat. No. B1517986
CAS RN: 1152988-09-4
M. Wt: 227.3 g/mol
InChI Key: OROSWPFBXXIKGL-UHFFFAOYSA-N
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Description

“5-(Piperidin-1-yl)quinolin-8-amine” is a chemical compound with the CAS Number: 1152988-09-4. It has a molecular weight of 227.31 and is typically stored at a temperature of 4 degrees Celsius .


Synthesis Analysis

The synthesis of quinolin-8-amines, which are isomerically related to “this compound”, can be achieved through intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . The annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .


Molecular Structure Analysis

The IUPAC name for this compound is 5-(1-piperidinyl)-8-quinolinamine . The InChI code for this compound is 1S/C14H17N3/c15-12-6-7-13(17-9-2-1-3-10-17)11-5-4-8-16-14(11)12/h4-8H,1-3,9-10,15H2 .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 227.31 .

Scientific Research Applications

Regioselective Amination and Arylation

The study of regioselective amination and arylation of quinolinediones, including derivatives similar to 5-(Piperidin-1-yl)quinolin-8-amine, has been promoted by metal ions, leading to selective production of corresponding substituted quinolinediones. This reaction pathway showcases the chemical versatility and potential utility of quinoline derivatives in synthetic chemistry (Yoshida et al., 1988).

Anti-corrosion Performance

Quinoline derivatives have been investigated for their anti-corrosion potency in acidic mediums, highlighting their potential applications in material science and engineering. The study suggests these compounds act as cathodic inhibitors, showcasing their practical utility beyond biological implications (Douche et al., 2020).

Antiproliferative Evaluation

Certain indenoquinoline derivatives, related to quinoline amines, have shown significant antiproliferative activities, DNA binding affinity, and inhibitory effects on topoisomerases. These findings underscore the therapeutic potential of quinoline derivatives in cancer treatment and drug development (Tseng et al., 2010).

Fluorescent Probes for DNA Detection

Novel benzimidazoquinolines, substituted with piperidine and other nuclei, have been developed for DNA detection. These compounds, through their enhanced fluorescence emission in the presence of ct-DNA, offer potential applications as DNA-specific fluorescent probes, illustrating the intersection of quinoline chemistry with biotechnology and diagnostic research (Perin et al., 2011).

Synthesis of Amidines as Topoisomerase Inhibitors

The synthesis of novel amidines from quinolines demonstrates the role of these compounds as selective topoisomerase I inhibitors with antiproliferative properties. This research further cements the relevance of quinoline derivatives in pharmacology and oncology, aiming to develop new therapeutic agents (El-Sheref et al., 2022).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Piperidine, a key component of “5-(Piperidin-1-yl)quinolin-8-amine”, is a vital fundament in the production of drugs . This nitrogen-bearing heterocyclic ring system and its byproducts show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . This suggests that “this compound” and related compounds may have potential applications in various therapeutic areas in the future.

properties

IUPAC Name

5-piperidin-1-ylquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c15-12-6-7-13(17-9-2-1-3-10-17)11-5-4-8-16-14(11)12/h4-8H,1-3,9-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROSWPFBXXIKGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C3C=CC=NC3=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1152988-09-4
Record name 5-(piperidin-1-yl)quinolin-8-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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